3-(1H-tetrazol-1-yl)phenyl 4-(allyloxy)benzoate
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Overview
Description
3-(1H-tetrazol-1-yl)phenyl 4-(allyloxy)benzoate is a compound that combines the structural features of tetrazole and benzoate groups. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids. The benzoate group, on the other hand, is commonly found in various organic compounds and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-1-yl)phenyl 4-(allyloxy)benzoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Coupling with Benzoate: The tetrazole derivative is then coupled with 4-(allyloxy)benzoic acid under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-tetrazol-1-yl)phenyl 4-(allyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
3-(1H-tetrazol-1-yl)phenyl 4-(allyloxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 4-(allyloxy)benzoate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, thereby modulating their activity. The benzoate group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
1H-tetrazole: A simpler tetrazole derivative with similar biological activities.
4-(allyloxy)benzoic acid: The parent compound of the benzoate group.
5-substituted tetrazoles: Compounds with various substituents on the tetrazole ring, exhibiting different biological activities.
Uniqueness
3-(1H-tetrazol-1-yl)phenyl 4-(allyloxy)benzoate is unique due to its combination of the tetrazole and benzoate groups, which allows it to exhibit a wide range of biological activities and chemical reactivity. This makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H14N4O3 |
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Molecular Weight |
322.32 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 4-prop-2-enoxybenzoate |
InChI |
InChI=1S/C17H14N4O3/c1-2-10-23-15-8-6-13(7-9-15)17(22)24-16-5-3-4-14(11-16)21-12-18-19-20-21/h2-9,11-12H,1,10H2 |
InChI Key |
LJYRXVMZMLRUAF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
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